2-Ethoxycinnamic acid

Description

Overview of Cinnamic Acid Derivatives in Biological and Chemical Systems

Cinnamic acid and its derivatives represent a significant class of naturally occurring aromatic compounds. nih.gov Found widely in the plant kingdom, including in fruits, vegetables, and flowers, they form a core part of the human diet. jocpr.com Structurally, cinnamic acid consists of a benzene (B151609) ring attached to an acrylic acid functional group. researchgate.net This fundamental scaffold is subject to various substitutions on the phenyl ring, leading to a vast family of derivatives with diverse chemical properties and biological effects. nih.govresearchgate.net

In chemical synthesis, cinnamic acids are valuable intermediates, serving as precursors for a range of commercially important molecules. jocpr.com Their utility extends to the synthesis of stilbenes, styrenes, and various pharmaceutical ingredients. nih.gov From a biological perspective, these compounds are key intermediates in the shikimate and phenylpropanoid pathways in plants. jocpr.com

The scientific community has extensively investigated cinnamic acid derivatives for their wide-ranging pharmacological activities. Research has identified numerous promising therapeutic properties, including antimicrobial, antioxidant, anticancer, antidiabetic, and anti-inflammatory effects. nih.govjocpr.comresearchgate.net The specific nature and position of substituent groups on the cinnamic acid structure are crucial in determining the potency and type of biological activity. nih.gov This has made them a fertile ground for drug discovery and development, with researchers continuously creating new derivatives to enhance efficacy against various diseases. researchgate.netresearchgate.net

Table 1: Selected Biological Activities of Cinnamic Acid Derivatives

| Derivative Name | Key Biological Activity | Reference |

|---|---|---|

| Ferulic Acid | Insulin-secreting, Antioxidant | jocpr.commdpi.com |

| Caffeic Acid | Hepatoprotective, DPP-IV Inhibition | jocpr.commdpi.com |

| p-Coumaric Acid | Antifungal | mdpi.com |

| p-Methoxycinnamic Acid | Antidiabetic (α-glucosidase inhibitor), Tyrosinase inhibitor | mdpi.comnih.gov |

Significance of Ethers in Cinnamic Acid Structure-Activity Relationships

The structure-activity relationship (SAR) of cinnamic acid derivatives is profoundly influenced by the substituents on the aromatic ring, with ether functionalities playing a particularly significant role. nih.govplos.org The presence of an ether group, most commonly a methoxy (B1213986) (-OCH₃) or ethoxy (-OC₂H₅) group, alters the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its biological interactions. nih.govontosight.ai

One of the key advantages conferred by methoxylation is enhanced metabolic stability and bioavailability. mdpi.com Studies have shown that methylated phenols have significantly higher oral absorption compared to their non-methylated (hydroxylated) counterparts because methylation prevents rapid metabolic clearance. mdpi.com This modification can lead to more sustained activity within biological systems.

Furthermore, the position and presence of ether groups can dictate the compound's inhibitory mechanism and potency against specific enzymes. For instance, in studies on mushroom tyrosinase, 4-methoxycinnamic acid was found to be a potent noncompetitive inhibitor, whereas the corresponding 4-hydroxycinnamic acid acted as a competitive inhibitor. researchgate.net Similarly, p-methoxycinnamic acid demonstrated superior inhibitory activity against yeast α-glucosidase compared to hydroxylated derivatives, highlighting its potential in antidiabetic research. mdpi.com The replacement of a hydroxyl group with a methoxy group can therefore be a critical design strategy in developing targeted enzyme inhibitors. mdpi.comnih.gov While much of the detailed research has focused on methoxy derivatives, the principles regarding lipophilicity and steric effects are extensible to other alkoxy groups like the ethoxy substituent. nih.gov

Table 2: Comparative Inhibitory Activity of Substituted Cinnamic Acids on Tyrosinase

| Compound | Substitution | Inhibition Type | IC₅₀ (mM) |

|---|---|---|---|

| Cinnamic Acid | None | Noncompetitive | 2.10 |

| 4-Hydroxycinnamic Acid | 4-OH | Competitive | 0.50 |

| 4-Methoxycinnamic Acid | 4-OCH₃ | Noncompetitive | 0.42 |

| 2-Hydroxycinnamic Acid | 2-OH | No Inhibition | N/A |

Data sourced from a study on mushroom (Agaricus bisporus) tyrosinase. researchgate.net

Research Trajectories of 2-Ethoxycinnamic Acid: An Academic Perspective

This compound is a specific derivative within the cinnamic acid family, characterized by an ethoxy group at the ortho- (position 2) of the phenyl ring. biosynth.comnih.gov While its isomers and methoxy-analogs have been the subject of considerable biological investigation, the academic focus on this compound itself appears more concentrated on its synthesis and physicochemical properties rather than extensive pharmacological screening.

From a synthetic perspective, this compound can be prepared via methods such as the Knoevenagel condensation, which involves the reaction of 2-ethoxybenzaldehyde (B52182) with diethyl malonate in the presence of a catalytic amine. vulcanchem.com Research has also described it as a metastable molecule that can be obtained through asymmetric synthesis. biosynth.com

Physicochemical characterization has revealed that this compound can exist in different polymorphic forms, specifically α- and β-forms, with the α-form noted as being more stable due to intramolecular hydrogen bonding. biosynth.com Its use has been noted in the preparation of cinnamates for the perfume and flavor industries. biosynth.com However, a review of current literature indicates a scarcity of in-depth studies on its specific biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, which are commonly reported for other cinnamic acid derivatives. This suggests that the research trajectory for this compound has prioritized its foundational chemistry, positioning it as a building block or a model compound for stereochemical studies, rather than as a direct therapeutic agent. biosynth.combiosynth.com Its potential in pharmaceutical research remains largely unexplored, representing an opportunity for future investigation.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₂O₃ | biosynth.comnih.gov |

| Molecular Weight | 192.21 g/mol | biosynth.comnih.gov |

| CAS Number | 69038-81-9 | biosynth.com |

| Appearance | White crystalline powder | ontosight.ai* |

| Solubility | Limited in water; soluble in organic solvents like ethanol (B145695) and DMSO | ontosight.ai* |

| Polymorphism | Exists in α and β forms | biosynth.com |

*Properties are inferred from its close analog, 2-Methoxycinnamic acid, as specific data for this compound is limited.

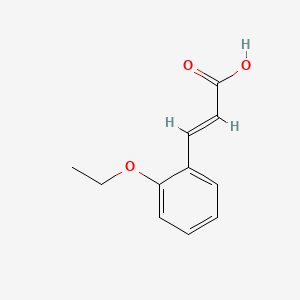

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDCJJEJZCEBF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901323 | |

| Record name | (E)-2-Ethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69038-81-9, 59923-03-4 | |

| Record name | 69038-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethoxycinnamic Acid and Its Analogues

Conventional Chemical Synthesis Approaches

Traditional organic synthesis provides a robust foundation for producing cinnamic acid derivatives. Core reactions like the Perkin reaction and Knoevenagel condensation are central to forming the characteristic α,β-unsaturated carboxylic acid structure, while esterification reactions allow for further functionalization.

Perkin Reaction Modifications for 2-Ethoxycinnamic Acid Synthesis

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orgbyjus.com The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, which acts as a base catalyst. wikipedia.orglongdom.org

To synthesize this compound via this method, the logical starting materials would be 2-ethoxybenzaldehyde (B52182) and acetic anhydride, with sodium acetate (B1210297) serving as the base. The general mechanism proceeds as follows:

The base (acetate) abstracts an α-proton from acetic anhydride to form a resonance-stabilized carbanion (enolate). byjus.com

The enolate acts as a nucleophile, attacking the carbonyl carbon of 2-ethoxybenzaldehyde.

The resulting intermediate undergoes dehydration to form an unsaturated anhydride.

Finally, hydrolysis of the anhydride yields the target product, (E)-2-Ethoxycinnamic acid. byjus.com

This reaction is versatile and has been used to synthesize a wide variety of substituted cinnamic acids, such as 2-hydroxycinnamic acid from salicylaldehyde (B1680747) and 4-methoxycinnamic acid from 4-methoxybenzaldehyde. iitk.ac.in The reaction is typically carried out by heating the aldehyde with an excess of the acid anhydride at temperatures often exceeding 160°C. longdom.org

| Starting Aldehyde | Acid Anhydride | Base | Product | Reference |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic acid | wikipedia.orgiitk.ac.in |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | 2-Hydroxycinnamic acid | iitk.ac.in |

| 4-Methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | 4-Methoxycinnamic acid | iitk.ac.in |

| 2-Ethoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound (Predicted) | N/A |

Knoevenagel Condensation and its Variants in Cinnamic Acid Derivative Production

The Knoevenagel condensation is another cornerstone reaction for forming carbon-carbon double bonds, widely used in the production of cinnamic acids and their derivatives. rsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base like pyridine (B92270) or piperidine. rsc.orgbepls.com When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation, a variant known as the Doebner modification, to yield the cinnamic acid derivative. bepls.comsemanticscholar.org

For the synthesis of this compound, the process would involve the reaction of 2-ethoxybenzaldehyde with malonic acid. The use of amine catalysts is common, although greener and more sustainable alternatives have been developed to replace toxic solvents like pyridine. rsc.orgbepls.com For instance, proline has been used as a catalyst in ethanol (B145695), and reactions have been successfully carried out in aqueous media under microwave irradiation to accelerate the process. semanticscholar.orgnih.gov

The general steps for the Knoevenagel-Doebner reaction are:

Base-catalyzed formation of a carbanion from the active methylene compound (malonic acid).

Nucleophilic addition of the carbanion to the aromatic aldehyde (2-ethoxybenzaldehyde).

Dehydration of the resulting aldol-type intermediate.

Decarboxylation of the α,β-unsaturated dicarboxylic acid intermediate to yield the final cinnamic acid product.

This method is highly effective for a variety of substituted benzaldehydes and is a principal route for obtaining cinnamic acids industrially and in the laboratory. rsc.org

| Aldehyde | Active Methylene Compound | Catalyst/Solvent System (Examples) | Product | Reference |

| Aromatic Aldehydes | Malonic Acid | Pyridine/Piperidine | Cinnamic Acids | rsc.orgbepls.com |

| p-Hydroxybenzaldehydes | Malonic Acid | Proline/Ethanol | p-Hydroxycinnamic Acids | nih.gov |

| Aromatic Aldehydes | Malonic Acid | TBAB/K₂CO₃/Water (Microwave) | Cinnamic Acids | semanticscholar.org |

| 2-Ethoxybenzaldehyde | Malonic Acid | Base (e.g., Pyridine/Piperidine) | This compound (Predicted) | N/A |

Esterification Reactions for this compound Esters

Esters of this compound are synthesized through esterification, most commonly the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid (this compound) with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.uklibretexts.org

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com The general equation is:

This compound + R-OH ⇌ 2-Ethoxycinnamate Ester + H₂O (in the presence of H⁺)

This method is fundamental in organic chemistry for converting carboxylic acids into esters. libretexts.orgyoutube.com Other methods for forming esters from cinnamic acids include reacting them with acyl chlorides or acid anhydrides, which are generally more reactive but less direct if starting from the carboxylic acid. chemguide.co.uk For instance, 4-methoxycinnamic acid can be esterified with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst. scispace.com

Considerations for Stereoselective Synthesis of (E)- and (Z)-Isomers

The double bond in the propenoic acid chain of this compound allows for the existence of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). nih.gov In most standard synthesis methods like the Perkin reaction and Knoevenagel condensation, the (E)-isomer is the major product due to its greater thermodynamic stability. scirp.org The bulky aromatic ring and the carboxylic acid group are positioned on opposite sides of the double bond, minimizing steric hindrance.

Achieving stereoselectivity for the less stable (Z)-isomer requires specific synthetic strategies. While direct synthesis is challenging, photochemical isomerization can be employed. Exposing a solution of the (E)-isomer to UV light can lead to an equilibrium mixture containing a significant proportion of the (Z)-isomer. nih.gov Additionally, specific synthetic routes have been developed for other classes of compounds to control stereochemistry, such as the stereoselective synthesis of (Z)-β-bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation, which highlights that multi-step transformations can be tailored to yield specific isomers. sharif.edu The rational synthesis and study of (Z)-cinnamic acids have been explored, demonstrating that the different isomers can possess distinct physical and chemical properties. nih.gov

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers an attractive alternative to conventional chemical synthesis, often providing higher selectivity under milder reaction conditions. Enzymes, particularly lipases, have proven to be highly effective for specific transformations of cinnamic acid derivatives.

Lipase-Mediated Esterification for Cinnamic Acid Derivatives

Enzymatic esterification using lipases is a widely researched green alternative for producing cinnamic acid esters. Lipases, such as the immobilized lipase (B570770) B from Candida antarctica (commercially known as Novozym 435), are effective catalysts for the esterification of cinnamic acids with various alcohols. nih.govnih.gov

This biocatalytic method offers several advantages:

Mild Reaction Conditions: Reactions are typically run at moderate temperatures (e.g., 55-80°C), preventing the degradation of sensitive compounds. nih.govdss.go.th

High Selectivity: Lipases can exhibit high chemo-, regio-, and stereoselectivity.

Reduced Waste: The use of harsh acid catalysts and toxic solvents can be minimized or eliminated. google.com

Enzyme Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economics. nih.gov

The synthesis of various cinnamic acid esters has been successfully demonstrated. For example, the esterification of p-methoxycinnamic acid with 2-ethyl hexanol using Novozym 435 achieved a 90% conversion within 24 hours at 80°C. nih.gov Similarly, the synthesis of n-butyl cinnamate (B1238496) has been optimized, with studies showing the influence of solvent polarity and enzyme concentration on the final yield. nih.gov The reaction medium plays a crucial role, with hydrophobic solvents often favoring higher conversion rates by minimizing the hydration of the enzyme and shifting the equilibrium towards the ester product. dss.go.thmdpi.com

| Cinnamic Acid Derivative | Alcohol | Lipase | Solvent | Temperature (°C) | Conversion/Yield | Reference |

| p-Methoxycinnamic acid | 2-Ethyl hexanol | Novozym 435 | Toluene | 80 | 90% | nih.gov |

| Ferulic acid | Ethanol | Novozym 435 | Toluene | 75 | 87% | nih.gov |

| Cinnamic acid | n-Butanol | Novozym 435 | Toluene | 60 | 60.7% | nih.gov |

| Cinnamic acid | Oleyl alcohol | Novozym 435 | Iso-octane/2-butanone | 55 | 100% | dss.go.th |

Evaluation of Enzyme Specificity and Efficiency in Ether-Substituted Cinnamic Acid Synthesis

Enzymatic synthesis provides a highly specific and efficient route to cinnamic acid derivatives. Several classes of enzymes, including lipases, phenylalanine ammonia-lyases (PALs), and 4-coumarate:CoA ligases (4CL), are instrumental in these biocatalytic processes.

Lipases , such as Novozym 435 (immobilized Candida antarctica lipase B) and Lipozyme TLIM (immobilized Thermomyces lanuginosus lipase), are widely used for the esterification of cinnamic acids. researchgate.netnih.gov Research on analogues like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and p-methoxycinnamic acid demonstrates the utility of these enzymes. For instance, using Novozym 435, the synthesis of ethyl ferulate achieved an 87% conversion in two days, while octyl methoxycinnamate synthesis reached 90% conversion within one day. nih.gov Lipozyme TLIM was found to be even more efficient than Novozym 435 for synthesizing benzyl (B1604629) cinnamate, achieving a maximum yield of 97.3% under optimal conditions. researchgate.netnih.gov The specificity of lipases is notable; they can selectively catalyze esterification with primary alcohols to the complete exclusion of secondary alcohols. nsf.gov

Phenylalanine ammonia-lyases (PALs) catalyze the reversible elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. nih.govwikipedia.org This process is highly atom-economical and avoids the need for cofactor regeneration. turner-biocatalysis.com The substrate specificity of PALs can be influenced by substituents on the aromatic ring. For example, the PAL from Petroselinum crispum converts p-nitro-cinnamic acid at a rate nine times higher than unsubstituted cinnamic acid, indicating that electronic effects of substituents significantly impact enzyme efficiency. oup.com While PALs are highly specific for L-phenylalanine, some can accept other substrates like L-tyrosine at lower rates. wikipedia.orgoup.com

4-Coumarate:CoA ligases (4CLs) are pivotal enzymes in the phenylpropanoid pathway, activating cinnamic acids by converting them into their corresponding CoA esters. nih.gov These enzymes typically act on hydroxylated and methoxylated cinnamic acid derivatives such as 4-coumaric acid, caffeic acid, and ferulic acid. nih.gov The substrate specificity is determined by the amino acid residues lining the substrate-binding pocket. nih.gov For instance, the 4CL1 isoform from Peucedanum praeruptorum utilizes p-coumaric and ferulic acids as its primary substrates but also shows activity towards o-coumaric acid and cinnamic acid itself. frontiersin.org By modifying the binding pocket, researchers have engineered 4CL variants with enhanced activity for substrates like cinnamic acid, demonstrating the potential to tailor enzyme specificity for desired synthetic outcomes. nih.gov

The efficiency of these enzymatic reactions is influenced by factors such as the choice of enzyme, solvent, temperature, and substrate concentration. High temperatures and the use of organic solvents generally improve conversion rates for lipase-catalyzed reactions. nih.gov However, high concentrations of alcohol substrates can sometimes lead to enzyme inhibition. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of cinnamic acids to reduce environmental impact, minimize waste, and improve efficiency. Key techniques include the use of solvent-free reaction conditions, microwave irradiation, and ultrasonication.

Solvent-Free Reaction Conditions and Microwave Irradiation Techniques

Microwave-assisted synthesis, particularly under solvent-free conditions, represents a significant advancement in green organic synthesis. researchgate.net This technique offers rapid reaction rates, operational simplicity, and improved selectivity compared to conventional heating methods. researchgate.net The Knoevenagel condensation, a common method for forming the double bond in cinnamic acids, is well-suited to this approach.

In a typical solvent-free microwave synthesis, an aryl aldehyde (the precursor to the substituted benzene (B151609) ring of this compound) is reacted with malonic acid. researchgate.net Catalysts such as polyphosphate ester (PPE) or simple bases like sodium hydroxide (B78521) can be employed. researchgate.nettheaic.org This method drastically reduces reaction times, often from hours to mere seconds or minutes, while providing high yields. researchgate.netoatext.com For instance, the synthesis of various cinnamic acid derivatives, including methoxy-substituted analogues, has been achieved in yields of 80-92% under solvent-free microwave conditions using PPE as a catalyst. researchgate.net Another study demonstrated the synthesis of α-methyl cinnamic acid with a 95% yield in just 50 seconds using sodium hydroxide under microwave irradiation. theaic.org

The benefits of this approach are manifold: it eliminates the use of often toxic organic solvents, reduces energy consumption due to shorter reaction times, and simplifies the work-up process, aligning with the core tenets of green chemistry. researchgate.netoatext.com

| Cinnamic Acid Analogue | Catalyst/Mediator | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Coumaric acid | Potassium carbonate | Microwave, Water | 72 | researchgate.net |

| 4-Methoxycinnamic acid | Polyphosphate ester (PPE) | Microwave, Solvent-free | 85 | researchgate.net |

| 3,4-Dimethoxycinnamic acid | Polyphosphate ester (PPE) | Microwave, Solvent-free | 92 | researchgate.net |

| α-Methyl cinnamic acid | Sodium hydroxide (NaOH) | Microwave (600W), Solvent-free | 95 | theaic.org |

| trans-Cinnamic acid | Piperidine/Triethylamine | Microwave (100°C, 1h), Toluene | 68 | nih.gov |

Ultrasonication-Assisted Synthesis of Cinnamic Acid Analogues

Ultrasonication, or sonochemistry, is another powerful green technique used to accelerate organic reactions like the Knoevenagel condensation. researchgate.net The application of ultrasound waves (typically 20-100 kHz) induces acoustic cavitation, which generates localized high-pressure and high-temperature spots, thereby enhancing reaction rates. researchgate.net This method offers advantages such as shorter reaction times, higher yields, and milder operating conditions. researchgate.netnih.gov

The synthesis of cinnamic acid analogues has been successfully performed using ultrasound assistance, often in environmentally benign solvents like water or even under catalyst-free conditions. rawdatalibrary.netrsc.org Studies have shown that Knoevenagel condensations can be carried out efficiently, leading to a wide range of α,β-unsaturated products in good to excellent yields. researchgate.net The use of heterogeneous catalysts, such as silica (B1680970) sodium carbonate nanoparticles, in conjunction with ultrasound can further improve the efficiency and ease of product isolation. researchgate.net This combination of ultrasonication and green catalysts or solvents provides a rapid, economical, and eco-friendly pathway for synthesizing cinnamic acid derivatives. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic aldehydes, Active methylene compounds | Ultrasound, Water, Catalyst-free | Environmentally benign, ambient conditions | rawdatalibrary.net |

| Knoevenagel Condensation | Aromatic aldehydes, Cyanoacetohydrazide derivative | Ultrasound | Improved yields and shorter reaction times vs. conventional methods | nih.gov |

| Knoevenagel Condensation | Aromatic aldehydes, Malononitrile/Cyanoacetates | Ultrasound, Silica sodium carbonate nanoparticles | High efficiency, rapid, easy product isolation | researchgate.net |

| Condensation Cyclization | o-Aminobenzamides, Aldehydes | Ultrasound, Ambient temp., Metal-free | Fast reaction (15 mins), excellent yields | rsc.org |

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction time, and ensuring the economic viability of synthesizing this compound and its analogues, especially for industrial-scale production. Key parameters that are typically optimized include temperature, substrate molar ratio, catalyst/enzyme concentration, and initial water activity (for enzymatic reactions).

In lipase-catalyzed esterifications, temperature plays a dual role, affecting both enzyme activity and reaction equilibrium. researchgate.netcirad.fr For example, in the synthesis of butyl laurate using Carica papaya lipase, increasing the temperature from 30°C to 60°C led to a linear increase in the synthesis rate, with maximum yields obtained at 55°C. cirad.fr Similarly, for the synthesis of oleyl cinnamate using Novozym 435, both enzymatic activity and bioconversion yield were highly dependent on temperature. dss.go.th

The molar ratio of substrates is another critical factor. In enzymatic esterifications, an excess of one substrate (often the alcohol) can drive the reaction towards completion. However, a very large excess can sometimes inhibit the enzyme. nih.gov For the synthesis of linolenyl dihydrocaffeate, increasing the alcohol-to-acid ratio from 1:1 to 8:1 boosted the esterification yield from approximately 70% to 99%. researchgate.net

For enzymatic reactions in non-aqueous media, the initial water activity (aw) is a key parameter, as a minimal amount of water is necessary to maintain the enzyme's active conformation. cirad.fr In the synthesis of oleyl cinnamate, the optimal aw was found to be 0.55, which provided the highest enzymatic activity and a bioconversion yield of 75.3%. dss.go.th

Scale-Up Considerations: Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of process efficiency, cost, and sustainability. Enzymatic processes are particularly attractive for scale-up due to their high selectivity, which simplifies downstream purification. The reusability of immobilized enzymes is a significant economic advantage; Novozym 435 has been shown to be reusable several times without significant loss of activity. nih.gov In the case of Lipozyme TLIM, the enzyme retained 63% of its initial activity after three cycles of use in benzyl cinnamate synthesis. nih.gov

A successful scale-up was demonstrated for the lipase-mediated synthesis of 2-ethylhexyl-p-methoxycinnamate, an analogue of interest. After optimizing parameters such as molar ratio, temperature, and enzyme amount at the lab scale to achieve a 91.3% yield, the reaction was successfully scaled up to a 400-mL reaction size, where an 88.6% bioconversion was achieved. This demonstrates the feasibility of translating optimized, eco-friendly enzymatic methodologies to larger production volumes.

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethoxycinnamic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 2-Ethoxycinnamic acid from impurities and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for achieving these analytical goals.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for Trace Impurity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. This method offers high resolution and sensitivity, making it ideal for detecting and quantifying trace impurities. The DAD provides spectral information, aiding in peak identification and purity assessment.

A typical HPLC-DAD method for analyzing this compound would involve a reverse-phase C18 column with a gradient elution system. The mobile phase often consists of an aqueous solution with a small percentage of acid, such as acetic acid or formic acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727). d-nb.infonih.gov The gradient elution allows for the effective separation of the main compound from any closely related impurities. d-nb.info Detection is typically set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. d-nb.info The validation of such a method, following guidelines from the International Council for Harmonisation (ICH), would include assessing specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). d-nb.inforesearchgate.net

Table 1: Illustrative HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (or wavelength of maximum absorbance) |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govugd.edu.mk For a non-volatile compound like this compound, derivatization is often necessary to increase its volatility. A common derivatization agent is a silylating agent, which converts the carboxylic acid group into a more volatile trimethylsilyl (B98337) (TMS) ester. nist.gov

Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. nih.gov This fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for compound identification. researchgate.net GC-MS is particularly useful for identifying volatile impurities that may be present in the this compound sample. scielo.br

Multi-Wavelength HPLC-PDA for Simultaneous Determination in Complex Matrices

In complex matrices, such as biological fluids or herbal extracts, the simultaneous determination of this compound and other components can be challenging due to potential interferences. nih.gov A multi-wavelength HPLC with a Photodiode Array (PDA) detector offers a robust solution. The PDA detector can acquire spectra across a range of wavelengths simultaneously, allowing for the selection of the most appropriate wavelength for each compound to minimize spectral overlap and improve quantification accuracy. nih.govmdpi.com

This technique is particularly valuable in pharmacokinetic studies where this compound and its metabolites need to be quantified in biological samples. nih.gov By monitoring multiple wavelengths, it is possible to create a method that can simultaneously analyze several compounds with different spectral characteristics in a single chromatographic run. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecular structure of this compound.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Constant Interpretation

¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. hw.ac.ukubc.ca The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org Protons attached to or near electronegative atoms or groups are deshielded and appear at a lower field (higher ppm value). libretexts.org

In the ¹H-NMR spectrum of this compound, one would expect to see signals corresponding to the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the vinylic protons of the cinnamic acid backbone (two doublets), and the aromatic protons on the benzene (B151609) ring. The coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and the dihedral angle between them. hw.ac.uk For instance, the large coupling constant between the two vinylic protons is characteristic of a trans configuration.

Table 2: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethoxy -CH₃ | ~1.4 | Triplet (t) | ~7.0 |

| Ethoxy -CH₂- | ~4.1 | Quartet (q) | ~7.0 |

| Vinylic Cα-H | ~6.4 | Doublet (d) | ~16.0 |

| Vinylic Cβ-H | ~7.8 | Doublet (d) | ~16.0 |

| Aromatic Protons | ~6.9 - 7.6 | Multiplet (m) | - |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal in the spectrum. chemguide.co.uk The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org Carbonyl carbons and aromatic carbons typically appear at lower fields (higher ppm values). libretexts.org

The ¹³C-NMR spectrum of this compound would show distinct signals for the ethoxy group carbons, the vinylic carbons, the aromatic carbons, and the carboxylic acid carbon. This data provides conclusive evidence for the carbon skeleton of the molecule.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethoxy -CH₃ | ~15 |

| Ethoxy -CH₂- | ~64 |

| Vinylic Cα | ~118 |

| Aromatic C2 (with ethoxy) | ~158 |

| Aromatic C1, C3-C6 | ~112 - 132 |

| Vinylic Cβ | ~143 |

| Carboxylic C=O | ~169 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These two methods are complementary, as the selection rules governing them differ; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. doitpoms.ac.uklibretexts.org

The structure of this compound (C₁₁H₁₂O₃) features a carboxylic acid group, an alkene double bond, an ether linkage, and a 1,2-disubstituted (ortho) benzene ring. Each of these components gives rise to characteristic vibrational bands.

The IR spectrum is largely defined by the vibrations of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within the hydrogen-bonded dimer. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band, typically in the range of 1680–1710 cm⁻¹. docbrown.infoscielo.org.mx Conjugation with the adjacent C=C double bond and the aromatic ring slightly lowers this frequency.

The alkene C=C stretching vibration is observed as a distinct band around 1625–1640 cm⁻¹. docbrown.infoscielo.org.mx The C-H stretching vibrations of the aromatic ring and the vinyl group are found just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. amazonaws.com The asymmetric and symmetric C-O stretching vibrations from the ether and carboxylic acid groups produce strong bands in the 1200–1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Out-of-plane C-H bending for the ortho-substituted benzene ring results in a strong band around 750 cm⁻¹. amazonaws.com

In Raman spectroscopy, the non-polar bonds are more prominent. Therefore, the C=C stretching of the alkene and the aromatic ring vibrations often produce more intense signals than in the IR spectrum. The symmetric vibrations of the benzene ring are particularly strong in Raman spectra.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500–3300 | Weak / Not Observed | Very Broad, Strong (IR) |

| C-H Stretch (sp²) | Aromatic/Vinyl | 3000–3100 | 3000–3100 | Medium (IR), Strong (Raman) |

| C-H Stretch (sp³) | Ethoxy (-CH₂CH₃) | 2850–2980 | 2850–2980 | Medium (IR), Strong (Raman) |

| C=O Stretch | Carboxylic Acid | 1680–1710 | 1680–1710 | Very Strong (IR), Medium (Raman) |

| C=C Stretch | Alkene | 1625–1640 | 1625–1640 | Medium (IR), Strong (Raman) |

| C=C Stretch | Aromatic Ring | 1450–1600 | 1450–1600 | Medium-Strong (IR), Strong (Raman) |

| C-O Stretch | Ether/Carboxylic Acid | 1200–1300 & 1000-1100 | 1200–1300 & 1000-1100 | Strong (IR) |

| C-H Bend (out-of-plane) | ortho-Disubstituted Ring | ~750 | Weak / Not Observed | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₂O₃), the nominal molecular weight is 192 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺•) is expected at a mass-to-charge ratio (m/z) of 192. The stability of the aromatic system generally ensures that this peak is readily observable. libretexts.orgquizlet.com

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be predicted:

Loss of the Carboxyl Group : Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion at m/z 175. A more significant fragmentation is the loss of the entire carboxyl group (•COOH), yielding an [M-45]⁺ fragment at m/z 147. libretexts.org

Fragmentation of the Ethoxy Group : The ethoxy substituent can fragment in several ways. Loss of an ethyl radical (•CH₂CH₃) via cleavage of the C-O bond results in an [M-29]⁺ ion at m/z 163. Alternatively, cleavage of the aryl-oxygen bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), giving an [M-45]⁺ ion, which would be isobaric with the loss of the carboxyl group.

Side Chain Cleavage : The acrylic acid side chain can undergo cleavage. For instance, the formation of a stable tropylium-like ion is common in aromatic compounds, although specific rearrangements for this structure are complex. whitman.edu A fragment corresponding to the ethoxybenzoyl cation at m/z 149 [C₂H₅OC₆H₄CO]⁺ is also plausible.

Analysis of the closely related compound, 2-methoxycinnamic acid (MW=178), shows a prominent molecular ion peak and a significant fragment from the loss of the methoxy (B1213986) group. nist.gov By analogy, the fragmentation of this compound is expected to produce a rich spectrum that confirms its molecular weight and the presence of both the ethoxy and cinnamic acid moieties.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 192 | Molecular Ion [M]⁺• | [C₁₁H₁₂O₃]⁺• | - |

| 175 | [M - •OH]⁺ | [C₁₁H₁₁O₂]⁺ | •OH (17) |

| 163 | [M - •CH₂CH₃]⁺ | [C₉H₇O₃]⁺ | •CH₂CH₃ (29) |

| 147 | [M - •COOH]⁺ | [C₁₀H₁₁O]⁺ | •COOH (45) |

| 149 | [M - •CH=CHCOOH]⁺• | [C₉H₉O₂]⁺• | C₃H₃O₂ (71) |

| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | CO + C₂H₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The structure of this compound contains a chromophore consisting of a benzene ring conjugated with a carbon-carbon double bond and a carbonyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light in the ultraviolet region. libretexts.orgutoronto.ca

The primary electronic transition observed is a π → π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org For the parent compound, cinnamic acid, the main absorption maximum (λmax) in methanol is typically observed around 275-279 nm. researchgate.net

The presence of an ethoxy group (-OCH₂CH₃) at the ortho position of the benzene ring influences the absorption spectrum. The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system (a +M or resonance-donating effect). This interaction acts as an auxochrome, which typically causes a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity, ε). Therefore, the λmax for this compound is expected to be slightly longer than that of unsubstituted cinnamic acid. The exact position of λmax can be influenced by the solvent polarity.

| Compound | Typical Solvent | Expected λₘₐₓ (nm) | Electronic Transition |

|---|---|---|---|

| Cinnamic Acid (Reference) | Methanol/Ethanol (B145695) | ~275 - 279 | π → π |

| This compound | Methanol/Ethanol | ~280 - 295 | π → π |

Biological Activities and Pharmacological Potential of this compound and its Derivatives

Following a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological and pharmacological activities of This compound that aligns with the requested outline.

Research on cinnamic acid derivatives is extensive, with numerous studies focusing on the antioxidant, anti-inflammatory, and antimicrobial properties of related compounds such as hydroxycinnamic acids (e.g., p-coumaric acid, ferulic acid) and methoxycinnamic acids. mdpi.commdpi.comnih.gov These studies have established a general understanding of how substitutions on the phenyl ring influence biological activity. atlasofscience.orgmdpi.com

However, specific experimental data for this compound concerning the following areas remains largely unavailable in the public domain:

Antioxidant Activities: No specific results from radical scavenging assays like DPPH or ORAC for this compound were found. mdpi.comnih.gov Similarly, information regarding its effects on cellular antioxidant pathways and oxidative stress modulation is not documented.

Anti-inflammatory Properties: There is no available research detailing the effects of this compound on the inhibition of pro-inflammatory mediators such as COX-2 or TNF-α. nih.govresearchgate.netnih.gov Furthermore, its impact on immune cell response and the production of cytokines has not been characterized.

Antimicrobial and Antifungal Efficacy: While many cinnamic acid derivatives exhibit antimicrobial and antifungal properties, specific efficacy data (such as Minimum Inhibitory Concentration values) for this compound against various bacterial or fungal strains could not be located. mdpi.comnih.gov

Due to the lack of specific research findings for this compound, it is not possible to provide a scientifically accurate and thorough article covering the detailed points of the requested outline. The generation of content would require speculation or extrapolation from other, structurally different, cinnamic acid derivatives, which would not adhere to the required standards of scientific accuracy for this specific compound. Further experimental research is needed to elucidate the potential biological and pharmacological activities of this compound.

Biological Activities and Pharmacological Potential of 2 Ethoxycinnamic Acid and Its Derivatives

Neuroprotective Research and Mechanisms

Abnormalities in glutamate neurotransmitter systems can lead to neuronal cell loss and are implicated in various neurodegenerative disorders. nih.gov Consequently, providing neuroprotection against glutamate-induced neurotoxicity is a key therapeutic strategy. nih.gov Phenylpropanoids, including derivatives of cinnamic acid, have been identified as having significant neuroprotective activities. nih.govnih.gov Research into E-p-methoxycinnamic acid (E-p-MCA), a structural analog of 2-ethoxycinnamic acid, has provided detailed insights into these protective mechanisms. nih.govnih.gov

Studies using primary cultures of rat cortical cells have shown that E-p-MCA can significantly attenuate neurotoxicity induced by glutamate. nih.govnih.gov When added as a pre-treatment, E-p-MCA effectively prevented glutamate-induced morphological signs of necrosis, such as the swelling of cell bodies and fragmentation of neurites. nih.gov This protective effect was quantified by a reduction in the release of lactate dehydrogenase (LDH), an indicator of cell damage. nih.gov For example, pre-treatment with 1.0 μM of E-p-MCA reduced LDH release from 198±10 mU/ml in glutamate-injured neurons to 126±5 mU/ml. nih.gov The neuroprotective activity of E-p-MCA appears to be more effective against neurotoxicity induced by N-methyl-D-aspartate (NMDA) than that induced by kainic acid. nih.govnih.gov

The neuroprotective effects of E-p-MCA are believed to stem from its action as a partial glutamatergic antagonist. nih.govnih.gov This mechanism involves interaction with glutamate receptors. nih.gov E-p-MCA has been shown to inhibit the binding of ligands to their respective sites on the NMDA receptor complex in rat cortical membranes. nih.govnih.gov

A key consequence of glutamate-induced neurotoxicity is a significant influx of calcium (Ca2+), which triggers damaging downstream pathways. nih.gov E-p-MCA effectively diminishes this calcium influx. nih.govnih.gov In one study, pre-treatment with 1.0 μM E-p-MCA reduced the intracellular Ca2+ concentration to 24.4±3.7% of that in NMDA-treated cells. nih.gov By limiting calcium influx, E-p-MCA also inhibits the subsequent overproduction of nitric oxide and cellular peroxides in glutamate-injured neurons, further contributing to its neuroprotective profile. nih.govnih.gov

Antidiabetic and Antihyperglycemic Investigations

Cinnamic acid and its derivatives have been investigated for their potential in managing diabetes and its complications. nih.gov These compounds may act through various mechanisms, including the stimulation of insulin secretion, enhancement of glucose uptake, and inhibition of hepatic gluconeogenesis. nih.gov Specifically, p-methoxycinnamic acid (p-MCA), a derivative of cinnamic acid, has demonstrated antihyperglycemic and insulin-secreting activities. thieme-connect.comnih.govnih.gov

Research indicates that p-MCA stimulates insulin secretion from pancreatic β-cells. thieme-connect.comnih.gov This action is primarily mediated by an increase in calcium influx through L-type Ca2+ channels, a mechanism that is independent of the closure of ATP-sensitive K+ channels. thieme-connect.comnih.gov Studies using the INS-1 cell line showed that p-MCA increased intracellular Ca2+ concentration, and this effect, along with insulin secretion, was markedly inhibited in the absence of extracellular calcium or in the presence of an L-type Ca2+ channel blocker. thieme-connect.comnih.gov

Furthermore, p-MCA has been shown to enhance glucose-induced insulin secretion. thieme-connect.comresearchgate.net It also potentiates the insulin secretion induced by other agents like arginine and the L-type Ca2+ channel agonist Bay K 8644. thieme-connect.comnih.gov In studies with normal and streptozotocin (STZ)-induced diabetic rats, oral administration of p-MCA lowered plasma glucose levels while increasing plasma insulin concentrations. nih.govresearchgate.net These findings suggest that compounds like p-MCA could be beneficial for diabetic conditions characterized by defects in glucose-stimulated insulin secretion. nih.gov

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | INS-1 cells | Stimulated insulin secretion by increasing Ca2+ influx via L-type Ca2+ channels. | thieme-connect.comnih.gov |

| p-Methoxycinnamic acid (p-MCA) | Normal and STZ-induced diabetic rats | Lowered plasma glucose and increased plasma insulin concentrations. | nih.govresearchgate.net |

| p-Methoxycinnamic acid (p-MCA) | Perfused rat pancreas | Enhanced glucose-induced insulin secretion. | researchgate.net |

| Cinnamic acid | Isolated mice islets | Enhanced glucose-induced insulin secretion at high glucose concentrations. | nih.gov |

Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-Glucosidase)

The inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia, a common feature of diabetes mellitus. nih.govtandfonline.comtandfonline.com By delaying the digestion of complex carbohydrates into absorbable monosaccharides, these inhibitors can effectively blunt the sharp rise in blood glucose levels after a meal. nih.govtandfonline.comtandfonline.com Research into naturally occurring α-glucosidase inhibitors has identified cinnamic acid and its derivatives as compounds of interest, although their inhibitory potency varies significantly based on their chemical structure. nih.govtandfonline.com

Studies investigating a series of cinnamic acid derivatives against rat intestinal α-glucosidase have revealed important structure-activity relationships. nih.govtandfonline.com While cinnamic acid itself is a weak inhibitor, the presence of specific substituents on the phenyl ring can dramatically enhance its activity. tandfonline.comtandfonline.com For instance, derivatives with two hydroxyl groups at the meta and para positions show increased potency against intestinal maltase. tandfonline.comtandfonline.com Among the tested compounds, caffeic acid, ferulic acid, and isoferulic acid were identified as the most potent inhibitors of intestinal maltase. nih.gov Ferulic acid and isoferulic acid also proved to be effective inhibitors of intestinal sucrase. nih.gov However, none of the evaluated cinnamic acid derivatives showed activity against pancreatic α-amylase. nih.gov

Kinetic analysis of the inhibition mechanism demonstrated that caffeic acid, ferulic acid, and isoferulic acid inhibit intestinal maltase in a mixed-inhibition manner. nih.gov Similarly, ferulic and isoferulic acid acted as mixed-type inhibitors against intestinal sucrase, while caffeic acid was found to be a non-competitive inhibitor. nih.gov Interestingly, the combination of isoferulic acid with acarbose, a known antidiabetic drug, resulted in an additive inhibitory effect on intestinal sucrase. nih.govtandfonline.com This suggests that certain cinnamic acid derivatives could be used to lower the required dose of existing medications, potentially reducing their side effects. tandfonline.com It is also noteworthy that the source of the enzyme matters; for example, p-methoxycinnamic acid is a potent inhibitor of yeast α-glucosidase but is inactive against the mammalian intestinal enzyme. tandfonline.comtandfonline.com

| Compound | Maltase IC₅₀ (mM) | Sucrase IC₅₀ (mM) |

|---|---|---|

| Caffeic acid | 0.74 ± 0.01 | > 2.00 |

| Ferulic acid | 0.79 ± 0.04 | 0.45 ± 0.01 |

| Isoferulic acid | 0.76 ± 0.03 | 0.45 ± 0.01 |

Impact on Glucose Uptake and Hepatic Gluconeogenesis

Beyond the inhibition of carbohydrate digestion, cinnamic acid and its derivatives influence glucose homeostasis through mechanisms involving cellular glucose uptake and hepatic glucose production. nih.govuni.lu The liver plays a crucial role in maintaining blood glucose balance by regulating glycolysis, glycogenesis, and gluconeogenesis. nih.gov Adipose tissue and skeletal muscle are also primary sites for insulin-stimulated glucose uptake. uni.lu

Several cinnamic acid derivatives have been shown to enhance glucose uptake in adipocytes and muscle cells. researchgate.net Studies using 3T3-L1 adipocytes have demonstrated that ferulic acid, caffeic acid, and p-hydroxycinnamic acid stimulate glucose uptake through a PI3K-dependent pathway that facilitates the translocation of the GLUT4 transporter to the cell membrane. nih.govuni.luresearchgate.net In contrast, cinnamic acid itself appears to increase glucose uptake via a PPARγ-mediated GLUT4 translocation mechanism. nih.govuni.lu

In the liver, certain derivatives can modulate key enzymes involved in glucose metabolism to suppress hepatic glucose output. nih.gov In vitro research has shown that ferulic acid and caffeic acid can lower glucose production by inhibiting both gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of glycogen). nih.govuni.lu This effect is partly explained by their ability to increase the mRNA expression of glucokinase, a key enzyme in glycolysis. nih.gov Furthermore, p-methoxycinnamic acid has been observed to decrease fasting plasma glucose in diabetic rats, an effect attributed to a reduction in hepatic glucose production, particularly in states of insulin deficiency. nih.gov This compound was also found to stimulate insulin secretion from pancreatic β-cells by increasing Ca2+ influx through L-type Ca2+ channels. thieme-connect.com

| Compound | Effect on Glucose Uptake | Mechanism of Action on Glucose Uptake | Effect on Hepatic Glucose Production |

|---|---|---|---|

| Cinnamic acid | Increased | PPARγ-mediated GLUT4 translocation nih.govuni.lu | N/A |

| Ferulic acid | Increased | PI3K-dependent GLUT4 translocation nih.govuni.luresearchgate.net | Decreased (Suppression of gluconeogenesis and glycogenolysis) nih.govuni.lu |

| Caffeic acid | Increased | PI3K-dependent GLUT4 translocation nih.govuni.luresearchgate.net | Decreased (Suppression of gluconeogenesis and glycogenolysis) nih.govuni.lu |

| p-Hydroxycinnamic acid | Increased | PI3K-dependent GLUT4 translocation nih.govresearchgate.net | N/A |

| p-Methoxycinnamic acid | N/A | N/A | Decreased nih.gov |

Anticancer and Chemopreventive Studies

Cinnamic acid and its derivatives have garnered significant attention in medicinal research for their potential as anticancer and chemopreventive agents. researchgate.netnih.govresearchgate.net These compounds, found naturally in various plants, exhibit a range of biological activities, including the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. researchgate.netmdpi.comccsenet.org Their therapeutic potential has been explored against several types of cancer, including breast, colon, lung, prostate, and hepatocellular carcinoma. nih.govnih.gov

The anticancer mechanisms of cinnamic acid derivatives are diverse. researchgate.net For example, 2-methoxycinnamaldehyde (2-MCA), a component from Cinnamomum verum bark, was found to suppress the proliferation of human hepatocellular carcinoma SK-Hep-1 cells and induce apoptosis. nih.gov This was accompanied by the downregulation of the nuclear transcription factor NF-κB, inflammatory markers like cyclooxygenase-2 (COX-2), and both topoisomerase I and II activities. nih.gov Another derivative, p-methoxycinnamic acid (p-MCA), demonstrated significant anti-inflammatory and anticancer properties in a rat model of colon carcinogenesis. nih.gov Supplementation with p-MCA reversed the pathological changes induced by the carcinogen, which included reducing the expression of inflammatory markers (iNOS, COX-2), pro-inflammatory cytokines, and markers for cell cycle progression (cyclin D1), apoptosis (Bcl-2), metastasis (MMP-2), and angiogenesis (VEGF). nih.gov

Synthetic efforts have also focused on creating novel cinnamic acid derivatives with enhanced anticancer activity. biointerfaceresearch.com A series of new analogs were designed, synthesized, and evaluated for their in vitro cytotoxicity against the A-549 lung cancer cell line, with one compound showing particular potency. biointerfaceresearch.com These findings underscore the potential of the cinnamic acid scaffold as a basis for the development of new anticancer therapies. nih.govbiointerfaceresearch.com

| Compound | Cancer Model | Observed Effects & Mechanisms |

|---|---|---|

| 2-Methoxycinnamaldehyde (2-MCA) | Human hepatocellular carcinoma (SK-Hep-1 cells) nih.gov | Suppressed proliferation, induced apoptosis, downregulated NF-κB, COX-2, topoisomerase I & II. nih.gov |

| p-Methoxycinnamic acid (p-MCA) | Rat colon carcinogenesis nih.gov | Reversed pathological alterations, decreased expression of NF-κB, iNOS, COX-2, TNF-α, IL-6, cyclin D1, Bcl-2, MMP-2, VEGF; increased Bax, caspases 3 & 9. nih.gov |

| Novel Synthetic Derivative (Compound 5) | Human lung cancer (A-549 cells) biointerfaceresearch.com | Potent in vitro cytotoxicity (IC₅₀ value of 10.36 µM). biointerfaceresearch.com |

Other Reported Biological Activities (e.g., Tyrosinase Inhibition)

In addition to their effects on glucose metabolism and cancer, cinnamic acid derivatives exhibit other biological activities, most notably the inhibition of the enzyme tyrosinase. nih.govekb.eg Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. nih.govrsc.org Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and for use as skin-whitening agents. rsc.orgresearchgate.net

Research has shown that the structure of cinnamic acid derivatives plays a crucial role in their ability to inhibit tyrosinase. nih.gov 2-Methoxycinnamic acid has been identified as a noncompetitive inhibitor of tyrosinase. medchemexpress.com Further studies have focused on creating more potent inhibitors by modifying the cinnamic acid scaffold. rsc.org Two series of novel tyrosinase inhibitors were designed and synthesized through the esterification of cinnamic acid derivatives with paeonol or thymol. nih.govrsc.org Many of these synthesized esters showed significantly better inhibitory activity than their parent compounds. nih.govrsc.org

Specifically, compounds such as (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate, (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate, and (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate displayed strong inhibitory activities against mushroom tyrosinase, with IC₅₀ values superior to that of kojic acid, a well-known tyrosinase inhibitor used as a positive control. rsc.org Structure-activity relationship studies indicate that a hydroxyl group at the 4-position of the cinnamic acid moiety enhances the inhibitory activity. nih.gov Kinetic analyses revealed that these potent derivatives act as reversible inhibitors, with mechanisms ranging from non-competitive to mixed-type inhibition. rsc.org

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 5a | (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 |

| 5g | (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 |

| 6a | (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 |

| Kojic acid | Reference Compound | 32.2 |

Structure Activity Relationship Sar Studies of 2 Ethoxycinnamic Acid and Its Analogues

Influence of Alkoxy Substitution (Ethoxy vs. Methoxy) on Biological Potency

The nature of the alkoxy group (a functional group containing an alkyl group bonded to an oxygen atom) on the phenyl ring of cinnamic acid derivatives significantly influences their biological potency. The primary distinction lies between the ethoxy (-OCH2CH3) and methoxy (B1213986) (-OCH3) substituents.

The presence of a methoxy group has been shown to inhibit the first-pass metabolism by liver enzymes, specifically sulfonation and glucuronidation reactions. nih.gov This allows methoxylated derivatives of cinnamic acid to reach the bloodstream in their unchanged form, potentially increasing their bioavailability. nih.gov However, despite this advantage, these O-methylated forms still tend to have a short half-life of less than an hour in animal studies. nih.gov

In the context of anticancer activity, the position of the methoxy group on the indole (B1671886) ring of certain propenone compounds can dramatically alter both the potency and the mechanism of cell death. nih.gov For instance, moving the methoxy group from the 5-position to the 6-position can switch the biological activity from inducing a specific type of cell death (methuosis) to disrupting microtubules, which are essential for cell division. nih.gov Furthermore, studies on indolyl-pyridinyl-propenones have indicated that the 5-methoxy substitution is optimal for inducing methuosis. nih.gov

Conversely, research on benzoic acid derivatives has shown that the addition of hydroxyl and methoxyl substituents can weaken their antibacterial effect against E. coli compared to the parent benzoic acid, with the exception of 2-hydroxybenzoic acid. nih.gov However, phenolic acids with methoxyl groups were found to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts. nih.gov

Positional Isomerism and Pharmacological Impact (e.g., Ortho-, Meta-, Para- substitution effects)

The position of substituents on the aromatic ring of cinnamic acid derivatives, known as positional isomerism, has a profound impact on their pharmacological properties. The ortho- (position 2), meta- (position 3), and para- (position 4) placements of functional groups can lead to significant differences in biological activity.

For instance, in studies of hydroxycinnamic acid derivatives, a hydroxyl group at the para-position of the phenolic ring was found to be a critical structural element for synergistic anticancer activity with carnosic acid. nih.govnih.gov Similarly, the presence of an electron-withdrawing group at the para-position of the phenyl ring has been shown to favor significant anti-tuberculosis activity. mdpi.com

In the case of methoxy-substituted benzoic and cinnamic acids, meta-substituted derivatives demonstrated a significantly higher inhibitory effect on the transport of fluorescein (B123965) across Caco-2 cell monolayers compared to their corresponding meta-hydroxy derivatives. mdpi.com This suggests that meta-methoxylation may decrease the affinity for certain transporters. mdpi.com Conversely, this enhanced inhibitory effect was not observed for ortho- and para-substituted derivatives. mdpi.com

Furthermore, research on indolyl-pyridinyl-propenones has revealed that the location of the methoxy group is crucial for its anticancer activity. nih.gov While a 5-methoxy substitution is optimal for inducing methuosis, moving this group to the 4- or 7-position of the indole ring diminishes or eliminates this activity. nih.gov

The antibacterial activity of benzoic acid derivatives against E. coli is also influenced by positional isomerism. nih.gov The type of substituent, its number, and its location on the benzoic ring are all determining factors for its antibacterial efficacy. nih.gov For example, attaching a hydroxyl group at the second carbon atom (ortho-position) of the benzoic ring was found to reduce the time required to kill the bacterial cells. nih.gov

Significance of the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid moiety is a fundamental component of the cinnamic acid structure and plays a crucial role in its biological activity. This functional group consists of a carboxylic acid group directly attached to a carbon-carbon double bond.

This conjugated system, where p-orbitals overlap, creates a region of mobile pi (π) electrons. nih.gov The presence of an electron-withdrawing group, such as the carbonyl group in the carboxylic acid, can polarize these electrons, creating an electron-deficient center. nih.gov This makes the molecule a "soft" electrophile, which can readily react with "soft" nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition. nih.gov This covalent modification of proteins is believed to be a key mechanism behind the toxicity and biological effects of many α,β-unsaturated carbonyl compounds. nih.gov

The double bond itself is also a critical feature. Studies on hydroxycinnamic acid derivatives have shown that the carbon C7-C8 double bond is an essential structural element for their synergistic anticancer effects when combined with other compounds like carnosic acid or calcitriol. nih.gov

Furthermore, the geometry of this double bond can be significant. Cinnamic acid exists as trans- and cis-isomers. While both forms can exhibit biological activity, studies on Mycobacterium tuberculosis have shown that cis-cinnamic acid has a significantly higher bactericidal activity (approximately 120-fold) than trans-cinnamic acid. nih.gov The cis-isomer also demonstrated a greater synergistic effect with first-line anti-TB antibiotics. nih.gov

Impact of Esterification on Biological Activity and Bioavailability

Esterification, the chemical process of converting a carboxylic acid into an ester, can significantly alter the biological activity and bioavailability of cinnamic acid and its derivatives. This modification involves replacing the hydroxyl group (-OH) of the carboxylic acid with an alkoxy group (-OR).

Generally, esterification can lead to synthetic derivatives that are more effective in vitro than the parent compounds due to enhanced biological activities. researchgate.net This is often attributed to an increase in lipophilicity, which can facilitate cellular uptake. mdpi.com For instance, certain ester modifications, like the formation of a decyl ester, can improve a compound's ability to cross cell membranes. mdpi.com

However, the impact of esterification is not always straightforward and can depend on the specific biological activity being assessed. For example, while ester derivatives of cinnamic acid have shown potent antibacterial activity, in some cases, the free carboxylic acid form is more active. researchgate.netnih.gov Studies on the antioxidant properties of cinnamic and hydroxycinnamic acids revealed that the acids themselves had higher scavenger activity against superoxide (B77818) radicals and hydrogen peroxide compared to their C10 ester derivatives. mdpi.com

In the context of anticancer research, the methyl-esterified carboxyl group has been identified as a critical structural element for the synergistic activity of certain hydroxycinnamic acid derivatives. nih.gov Conversely, replacing the carboxyl group of cinnamic acid with a methyl ester did not significantly increase its inhibitory effect on the protein tyrosine phosphatase 1B enzyme. mdpi.com

The bioavailability of cinnamic acid derivatives can also be influenced by esterification. While methoxylated derivatives are known to have better oral absorption than their hydroxylated counterparts, they still suffer from rapid metabolism. nih.govmdpi.com Esterification can be a strategy to address the low oral bioavailability and rapid metabolism of these compounds. nih.gov However, the pharmacokinetic properties of the resulting esters can vary. For example, one harmine (B1663883) N⁹-Cinnamic acid derivative (compound 3c) was found to have an oral bioavailability of only 6.9% in rats, with rapid distribution and elimination. researchgate.net

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of 2-ethoxycinnamic acid and its analogs is a critical determinant of their biological activity. The flexibility of the molecule allows it to adopt different spatial arrangements, and the preferred conformation can influence how it interacts with biological targets.

S-cis and S-trans Conformers and Energy Profiles

The rotation around the single bond connecting the carbonyl group and the α-carbon of the acrylic acid moiety gives rise to two primary planar conformers: s-cis and s-trans. In the s-cis conformer, the carbonyl group (C=O) and the C=C double bond are on the same side of the single bond, while in the s-trans conformer, they are on opposite sides.

Computational studies on related molecules, such as trans-2-methoxycinnamic acid and trans-2-chlorocinnamic acid, have shown that the s-cis conformer is generally more stable than the s-trans conformer, although the energy difference is typically small. researchgate.net For trans-2-methoxycinnamic acid, the s-cis conformer is more stable, and for trans-4-chlorocinnamic acid, the s-cis conformer is more stable by 0.8939 kcal/mol. researchgate.net The relative stability of these conformers can influence their population at physiological temperatures and thus their availability to interact with biological targets.

The polarity of the conformers can also differ. For trans-2-methoxycinnamic acid, the s-trans conformer has a higher total dipole moment, indicating it is more polar than the s-cis conformer. researchgate.net This difference in polarity can affect properties such as solubility and membrane permeability.

Planarity and Steric Hindrance Effects

This deviation from planarity can affect the conjugation of the π-electron system, which extends from the phenyl ring to the carboxylic acid group. A more planar conformation allows for better overlap of p-orbitals and enhanced electron delocalization, which can be important for biological activity.

In the case of cis and trans adducts of benzo[a]pyrene (B130552) diol epoxides with DNA, it has been observed that cis adducts are less conformationally flexible and more sterically crowded than trans adducts. nih.gov This steric crowding in cis isomers can influence their conformational preferences and flexibility. nih.gov While not directly studying this compound, this highlights how stereochemistry and steric hindrance can dictate the conformational landscape of a molecule and, by extension, its biological interactions.

The presence of bulky substituents near the acrylic acid side chain can introduce steric strain, potentially favoring one conformer over another or leading to a non-planar arrangement. These conformational changes can ultimately impact the molecule's ability to bind to its target receptor or enzyme, thus affecting its bioactivity.

Computational Chemistry and Molecular Modeling of 2 Ethoxycinnamic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Ethoxycinnamic acid, DFT calculations are instrumental in determining its most stable three-dimensional conformation and understanding its electronic characteristics.

Electronic Structure: The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. DFT is used to calculate key electronic descriptors. jmchemsci.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting intermolecular interactions. researchgate.net

Table 1: Example of Calculated Electronic Properties for Cinnamic Acid Derivatives using DFT

| Parameter | Cinnamic Acid nih.gov | Quercetin (Reference) nih.gov |

| HOMO Energy (eV) | -0.2458 | -0.2253 |

| LUMO Energy (eV) | -0.0781 | -0.1011 |

| Energy Gap (eV) | 0.1677 | 0.1242 |